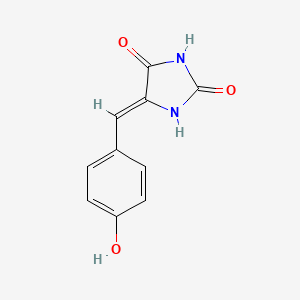

(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione

Overview

Description

“(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” is a chemical compound with the molecular formula C10H8N2O3 . It is also known by other names such as “(5Z)-5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione” and “(5Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-quinone” among others .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” was synthesized from commercial rhodanine and 4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of “(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” consists of a imidazolidinedione ring with a hydroxybenzylidene group attached .

Physical And Chemical Properties Analysis

“(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” has a density of 1.5±0.1 g/cm3, and its molar refractivity is 58.1±0.3 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Fluorescent Probes

This compound has been studied as a fluorescent probe due to the pronounced effect of the confined environment on its photochemical properties . The photoisomerization and thermal reversion of this compound have been studied under 365-nm-irradiation .

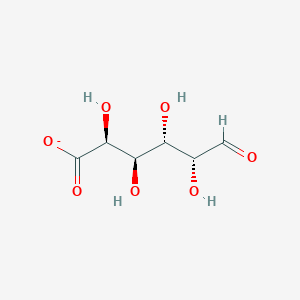

DNA Labelling

The compound has shown potential in DNA labelling . Photophysical studies of benzylidene imidazothiazolone in the presence of dsDNA revealed fluorescence enhancement . This suggests that the compound could be used as a valuable tool for the detailed investigation of physicochemical, biochemical, or biological systems .

Study of Enthalpy–Entropy Compensation Effect

The compound’s photoisomerization and thermal reversion were studied under 365-nm-irradiation, resulting in the observation of an enthalpy–entropy compensation effect . This could provide valuable insights into the thermodynamics of photochemical reactions.

Synthesis of Derivatives

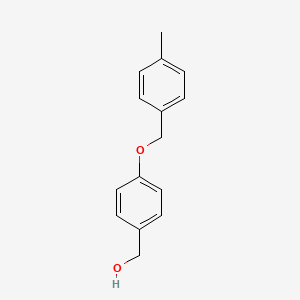

The compound can be used in the synthesis of derivatives . For example, 4-Hydroxybenzylideneacetone is used in the synthesis of 4-(4-hydroxy-phenyl)-butan-2-one . This reaction needs the reagents of cyclohexane and AlCl3, and the solvent of CH2Cl2 .

Study of Confined Environment Effects

Due to the pronounced effect of the confined environment on the photochemical properties of 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore, imidazolidinone and imidazothiazolone analogues have been studied . This compound could be used to further understand the effects of confined environments on photochemical properties.

Biochemical Systems Investigation

The prepared compounds could be considered as a valuable tool for the detailed investigation of physicochemical, biochemical, or biological systems . This could include studying the interactions between the compound and various biomolecules, or using the compound as a probe to study the structure and dynamics of biological systems.

Future Directions

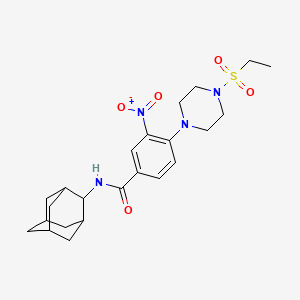

Research on similar compounds suggests potential applications in various fields. For instance, some 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones have been identified as new inhibitors of Protein Kinase DYRK1A . This suggests that “(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” and similar compounds could have potential applications in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDIBZITPTASO-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione | |

CAS RN |

80171-33-1 | |

| Record name | 2,4-Imidazolidinedione, 5-((4-hydroxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080171331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-Dimethyl-1-pyrazolyl)ethyl]-4-thiophen-2-ylthiazole](/img/structure/B1223792.png)

![6-[[(2-chlorophenyl)methyl-methylamino]methyl]-N2-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1223793.png)

![3-[5-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-1,3,4-oxadiazol-2-yl]-1-benzopyran-2-one](/img/structure/B1223795.png)

![1-[2-(4-Methoxyphenoxy)ethylthio]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B1223797.png)

![Acetic acid [4-[acetyl-(4-chlorophenyl)sulfonylamino]-1-naphthalenyl] ester](/img/structure/B1223801.png)

![4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1223805.png)

![4-[({[3-(4-Methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B1223806.png)

![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)

![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)

![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B1223812.png)

![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)